3-Phenyl-3-acetoxy-1-butyne: A Versatile Propargylic Acetate in Advanced Catalysis and Enzymatic Resolution
3-Phenyl-3-acetoxy-1-butyne: A Versatile Propargylic Acetate in Advanced Catalysis and Enzymatic Resolution
Executive Summary
3-Phenyl-3-acetoxy-1-butyne (IUPAC: 2-phenylbut-3-yn-2-yl acetate) is a highly functionalized propargylic ester characterized by a terminal alkyne, a quaternary stereocenter, and a sterically demanding phenyl ring[1]. In modern synthetic chemistry, it serves as a critical linchpin for transition-metal-catalyzed complex molecular rearrangements and acts as a rigorous benchmark substrate in the directed evolution of enantioselective biocatalysts[2],[3]. This whitepaper dissects the physicochemical properties, mechanistic paradigms, and validated experimental protocols associated with this versatile compound.
Physicochemical Profiling & Structural Significance
The reactivity of 3-phenyl-3-acetoxy-1-butyne is dictated by its unique topology. The juxtaposition of a highly electron-rich alkyne alongside a tertiary acetate creates a system primed for both electrophilic activation and sigmatropic shifts. Furthermore, the steric bulk of the phenyl and methyl groups at the C3 position effectively shields the molecule from simple
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 2-phenylbut-3-yn-2-yl acetate[1] |
| CAS Registry Number | 15963-07-2[1] |
| Molecular Formula | C₁₂H₁₂O₂[1] |
| Molecular Weight | 188.22 g/mol [1] |
| Density | ~1.1 g/cm³ |
| Boiling Point | 266.7 °C (at 760 mmHg) |
| Topological Polar Surface Area | 26.3 Ų[1] |
| LogP (XLogP3) | 2.1[1] |
Mechanistic Paradigms in Transition-Metal Catalysis
Gold-Catalyzed Halo-Meyer-Schuster Rearrangement
Propargylic acetates are privileged substrates in gold catalysis. When exposed to highly carbophilic Au(I) or Au(III) species, 3-phenyl-3-acetoxy-1-butyne undergoes a concerted [3,3]-sigmatropic rearrangement[4].
Causality of the Transformation:
The Au(I) catalyst selectively coordinates the
Fig 1: Gold-catalyzed Halo-Meyer-Schuster rearrangement pathway of propargylic acetates.
Palladium-Catalyzed Sequential Double Carbonylation
Recent breakthroughs have utilized 3-phenyl-3-acetoxy-1-butyne as a "molecular pincer" to synthesize non-symmetrical malonamides[3].
Causality of the Transformation: In the presence of a palladium catalyst and a specialized phosphine ligand (e.g., LIKATphos), the propargylic acetate undergoes oxidative addition. The presence of both the terminal alkyne and the acetate leaving group allows for two distinct, sequential carbon monoxide insertion events[3]. The steric environment provided by the LIKATphos ligand suppresses unwanted side reactions like hydroamination or mono-carbonylation, allowing an aliphatic amine and an aromatic amine to be tethered together sequentially with high fidelity[3].
Fig 2: Pd-catalyzed sequential double carbonylation utilizing a propargylic molecular pincer.
Biocatalysis: Kinetic Resolution of Tertiary Alcohols
Beyond organometallic chemistry, 3-phenyl-3-acetoxy-1-butyne is a critical tool in protein engineering. The enzymatic kinetic resolution of tertiary alcohols is notoriously difficult because the quaternary stereocenter is highly congested, preventing standard serine hydrolases from differentiating between enantiomeric faces[5].
Wild-type esterases typically exhibit very low enantioselectivity (
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure experimental integrity.
Protocol A: Gold-Catalyzed Synthesis of -Iodoenones
-
Objective: Conversion of 3-phenyl-3-acetoxy-1-butyne to the corresponding (Z)-
-iodoenone via a Halo-Meyer-Schuster rearrangement[4]. -
Reagents: 3-Phenyl-3-acetoxy-1-butyne (1.0 equiv), N-Iodosuccinimide (NIS, 1.2 equiv),
(2 mol%), anhydrous . -
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 0.5 mmol of the propargylic acetate in 10 mL of anhydrous
. -
Electrophile Addition: Add 0.6 mmol of NIS. Causality: NIS must be present in the solution prior to catalyst addition to immediately trap the transient oxocarbenium intermediate, preventing unwanted polymerization of the allene.
-
Catalytic Initiation: Add 2 mol% of
. -
Self-Validation Checkpoint 1: Upon addition of the gold catalyst, the solution should exhibit a faint color shift (often pale yellow), indicating the formation of the Au-alkyne
-complex. -
Reaction & Monitoring: Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The starting material will rapidly reduce a
stain (due to the terminal alkyne), whereas the -iodoenone product will exhibit strong UV absorbance ( nm) and resist immediate oxidation. -
Workup: Quench with saturated aqueous
to neutralize unreacted NIS. Extract, dry over , and purify via silica gel chromatography.
-
Protocol B: Palladium-Catalyzed Synthesis of Non-Symmetrical Malonamides
-
Objective: Double carbonylation of 3-phenyl-3-acetoxy-1-butyne to tether two distinct amines[3].
-
Reagents: 3-Phenyl-3-acetoxy-1-butyne (1.0 equiv), Hexylamine (1.0 equiv), N-Methylaniline (1.0 equiv),
(2.5 mol%), LIKATphos (5 mol%), CO gas, . -
Step-by-Step Methodology:
-
Catalyst Assembly: In a high-pressure autoclave, combine
and LIKATphos in . Stir for 10 minutes to ensure complete ligand coordination. -
Substrate Loading: Add the propargylic acetate, followed by hexylamine and N-methylaniline.
-
Pressurization: Purge the autoclave with CO gas three times to remove oxygen, then pressurize to 40 bar. Causality: High CO pressure is mandatory to ensure that CO insertion into the Pd-allyl intermediate outcompetes direct nucleophilic attack by the amines.
-
Heating & Self-Validation Checkpoint: Heat the reactor to 60 °C. Monitor the internal pressure gauge. A gradual pressure drop indicates active CO consumption (successful carbonylation). If the pressure remains entirely static after thermal equilibration, catalyst poisoning has occurred.
-
Isolation: After 16 hours, cool to room temperature, carefully vent the CO gas in a certified fume hood, and concentrate the crude mixture for preparative HPLC purification.
-
References
1.[1] Title: 3-Phenyl-3-acetoxy-1-butyne | C12H12O2 | CID 10910291 - PubChem. Source: National Institutes of Health (NIH). URL:[Link] 2.[4] Title: Gold-Catalyzed Efficient Preparation of Linear α-Iodoenones from Propargylic Acetates. Source: Organic Letters (ACS Publications). URL:[Link] 3.[2] Title: Mutexa: A Computational Ecosystem for Intelligent Protein Engineering. Source: Journal of Chemical Information and Modeling (ACS Publications). URL:[Link] 4.[5] Title: Identification of a metagenome-derived esterase with high enantioselectivity in the kinetic resolution of arylaliphatic tertiary alcohols. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link] 5.[3] Title: Synthesis of non-equivalent diamides and amido-esters via Pd-catalysed carbonylation. Source: Nature Synthesis. URL:[Link]
Sources
- 1. 3-Phenyl-3-acetoxy-1-butyne | C12H12O2 | CID 10910291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a metagenome-derived esterase with high enantioselectivity in the kinetic resolution of arylaliphatic tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
